molecular formula C27H21N3O3 B612102 Chiauranib CAS No. 1256349-48-0

Chiauranib

Cat. No.: B612102
CAS No.: 1256349-48-0
M. Wt: 435.5 g/mol
InChI Key: BRKWREZNORONDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Chiauranib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chiauranib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chiauranib is unique due to its multi-target inhibition mechanism. Similar compounds include:

    Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.

    Sorafenib: Inhibits multiple kinases, including VEGFR, PDGFR, and RAF kinases.

    Pazopanib: Targets VEGFR, PDGFR, and c-Kit, similar to this compound but with different efficacy and safety profiles.

This compound’s uniqueness lies in its ability to simultaneously inhibit angiogenesis, mitosis, and chronic inflammation, making it a promising therapeutic agent for various cancers .

Biological Activity

Chiauranib, also known as Ibcasertib, is a novel multi-target inhibitor with significant implications in cancer therapy. Its biological activity is characterized by its ability to inhibit various signaling pathways crucial for tumor growth and survival. This article delves into the mechanisms of action, preclinical studies, clinical trials, and overall therapeutic potential of this compound.

This compound exhibits its antitumor activity through three primary mechanisms:

  • Inhibition of Tumor Angiogenesis : this compound targets vascular endothelial growth factor receptors (VEGFRs), which are pivotal in angiogenesis. By inhibiting these receptors, this compound reduces blood vessel formation necessary for tumor growth .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells. This is achieved through the modulation of key cell cycle regulators .
  • Promotion of Apoptosis : this compound enhances apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor viability .

Preclinical Studies

Several preclinical studies have highlighted the efficacy of this compound:

  • Inhibition of Transformed Follicular Lymphoma : Research demonstrated that this compound significantly inhibited cell growth and migration in transformed follicular lymphoma models. It was shown to promote apoptosis and induce G2/M phase arrest through the VEGFR2-ERK-STAT3 signaling pathway .
  • Kinase Inhibition Profile : In vitro studies revealed that this compound has a high selectivity for kinase inhibition, particularly against VEGFRs and other related kinases, with minimal off-target effects on non-receptor kinases .

The following table summarizes key findings from preclinical studies:

Study FocusFindings
Follicular LymphomaSignificant inhibition of growth and migration; induced apoptosis
Kinase SelectivityHigh selectivity for VEGFRs; minimal off-target activity
Cell Cycle EffectsInduced G2/M phase arrest in cancer cells

Clinical Trials

This compound has been evaluated in various clinical settings:

  • Phase I Dose-Escalation Study : This trial focused on patients with advanced solid tumors, assessing the safety and tolerability of this compound. Results indicated a favorable safety profile with promising antitumor activity across different cancer types .
  • Combination Therapy with Paclitaxel : A study investigated the efficacy of combining this compound with weekly paclitaxel in patients with platinum-refractory or platinum-resistant recurrent ovarian cancer. The combination therapy showed enhanced efficacy compared to monotherapy .
  • Small Cell Lung Cancer : A Phase Ib/II trial is currently underway to evaluate the effectiveness of this compound in relapsed or refractory small cell lung cancer patients, exploring its potential as a treatment option in this challenging disease .

Properties

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256349-48-0
Record name Chiauranib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiauranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibcasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (39.6 mg, 91% yield) was prepared as a brown solid from 6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid (34.5 mg, 0.1 mmol) and o-phenylenediamine (43.2 mg, 0.4 mmol) by an analogous procedure to that described in example 16. LC-MS (m/z) 1H NMR (DMSO-d6) δ 3.95 (s, 3H, —OCH3), 4.97 (s, 2H, benzene-NH2), 6.60 (d, J=5.2 Hz, 1H, Ar—H), 6.64 (t, J=7.6 Hz, 1H, Ar—H), 6.82 (d, J=7.8 Hz, 1H, Ar—H), 6.99 (t, J=7.4 Hz, 1H, Ar—H), 7.31 (dd, J=2.5 and 9.1 Hz, 1H, Ar—H), 7.38 (d, J=7.6 Hz, 1H, Ar—H), 7.45 (d, J=2.4 Hz, 1H, Ar—H), 7.57 (dd, J=2.4 and 9.2 Hz, 1H, Ar—H), 7.65 (t, J=7.8 Hz, 1H, Ar—H), 7.87-7.88 (m, 2H, Ar—H), 8.07 (d, J=8.2 Hz, 1H, Ar—H), 8.25 (d, J=9.2 Hz, 1H, Ar—H), 8.43 (d, J=9.2 Hz, 1H, Ar—H), 8.65 (d, J=5.2 Hz, 1H, Ar—H), 9.84 (s, 1H, benzene-NH). 436 (M+1).
Name
6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
43.2 mg
Type
reactant
Reaction Step One
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.